molecular formula C12H23NO4 B13346370 tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B13346370
M. Wt: 245.32 g/mol
InChI Key: UWHGJLOXJMOWOT-JOYOIKCWSA-N
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Description

tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.

    Introduction of Hydroxymethyl Groups: The hydroxymethyl groups can be introduced via hydroxymethylation reactions, often using formaldehyde and a suitable catalyst.

    tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The hydroxymethyl groups can participate in substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features enable interactions with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity profile make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate
  • tert-Butyl (3R,4S)-3-(3-fluorophenyl)-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is unique due to the presence of two hydroxymethyl groups and a methyl group on the pyrrolidine ring. This specific substitution pattern imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

tert-butyl (3R,4S)-3,4-bis(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(16)13-5-9(6-14)12(4,7-13)8-15/h9,14-15H,5-8H2,1-4H3/t9-,12+/m0/s1

InChI Key

UWHGJLOXJMOWOT-JOYOIKCWSA-N

Isomeric SMILES

C[C@@]1(CN(C[C@H]1CO)C(=O)OC(C)(C)C)CO

Canonical SMILES

CC1(CN(CC1CO)C(=O)OC(C)(C)C)CO

Origin of Product

United States

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